3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Description
The compound 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione features a benzothiazole-1,1-dione core linked to a piperazine moiety substituted with a 2-methylthiazole group.
Properties
IUPAC Name |
3-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12-17-13(11-23-12)10-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)24(21,22)18-16/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJNATZROJGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity. They have also been used as antipsychotic drug substances, acting as dopamine and serotonin antagonists.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis.
Biochemical Pathways
For example, some benzothiazole derivatives have been found to inhibit the enzyme oxidosqualene cyclase.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).
Biochemical Analysis
Biochemical Properties
3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. It also affects the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions. Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. This compound can affect the levels of various metabolites, leading to changes in cellular metabolism. Additionally, it can modulate the activity of key enzymes involved in metabolic pathways, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. It can accumulate in certain tissues, leading to localized effects. The distribution of this compound within cells can also influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its function, as it may interact with different biomolecules in various subcellular locations. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.
Biological Activity
The compound 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a thiazole-derived molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.4 g/mol. The structural components include a benzothiazole moiety and a piperazine ring substituted with a thiazole group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have demonstrated effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A compound structurally related to our target showed an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Staphylococcus aureus .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been explored extensively. The compound has been hypothesized to exhibit cytotoxic effects against cancer cell lines:
- Cytotoxicity : In vitro studies have reported that similar benzothiazole compounds show marked cytotoxicity against human leukemia cell lines . The cytotoxic concentration (CC50) for related compounds was found to be between 4-9 µM.
Neuroprotective Effects
Thiazole derivatives have also been investigated for their neuroprotective effects:
- Anticonvulsant Activity : Some thiazole compounds have shown promising anticonvulsant properties in various animal models. For example, certain derivatives demonstrated significant protection in electroshock seizure tests, indicating potential therapeutic applications in epilepsy treatment .
Understanding the mechanisms through which these compounds exert their biological effects is crucial for further development:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : Compounds may interact with neurotransmitter receptors, leading to neuroprotective effects.
- Induction of Apoptosis : Certain structures within this class of compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies highlight the biological activity of similar compounds:
- A study on benzothiazole derivatives indicated their effectiveness against drug-resistant strains of bacteria and various cancer cell lines .
- Another investigation focused on the synthesis and evaluation of thiazole-based compounds for their anticonvulsant properties, revealing promising results that warrant further exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitutions on the Piperazine Ring
Pyrimidine-Based Analogues
The compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione (CAS 2742043-19-0, MW 386.47) replaces the thiazole group with a pyrimidine ring.
Triazole- and Oxazole-Based Analogues
- 3-[4-(4-Cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (CAS 2549014-66-4, MW 387.5) incorporates a triazole-piperidine system. The triazole’s metabolic stability and moderate lipophilicity may enhance bioavailability compared to the thiazole variant .
- 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole (CAS 1624376-37-9) substitutes thiazole with oxazole. Oxazole’s lower lipophilicity (clogP ~1.2 vs. thiazole’s ~1.8) could reduce membrane permeability but improve aqueous solubility .
Thiadiazole Derivatives
The compound 2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2640949-98-8, MW 347.5) replaces thiazole with thiadiazole. Thiadiazole’s sulfur-rich structure may enhance π-π stacking interactions but introduce metabolic liabilities due to sulfur oxidation .
Modifications to the Benzothiazole Core
Chlorinated Derivatives
2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride () replaces the benzothiazole-dione with a chloroethyl ketone group.
Urea-Linked Analogues
Compounds such as 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c, ESI-MS m/z 518.1) retain the thiazole-piperazine scaffold but add urea-linked aryl groups. These modifications introduce hydrogen-bond donors/acceptors, which may improve target engagement but increase molecular weight (e.g., 11c: MW ~518) .
Anticancer Potential
Thiazole-1,3,4-oxadiazole hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ) demonstrate anticancer activity by inhibiting tubulin polymerization or kinase pathways . The target compound’s benzothiazole-dione moiety may similarly interact with DNA or protein targets, though specific data are unavailable.
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Heterocycle Substitution | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Benzothiazole-1,1-dione | Thiazole | Not Provided | High electron deficiency, moderate solubility |
| 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione | Benzothiazole-1,1-dione | Pyrimidine | 386.47 | Enhanced H-bonding, higher MW |
| 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole | Benzothiazole | Oxazole | Not Provided | Lower lipophilicity, improved solubility |
| 2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride | Chloroethyl ketone | Thiazole | Not Provided | High reactivity, potential instability |
Preparation Methods
Condensation of Benzothiazole-1,1-dione with Functionalized Piperazine
The benzothiazole-1,1-dione core is coupled with 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine via Buchwald-Hartwig amination or Ullmann coupling. Using CuI/L-proline catalyst in DMSO at 110°C for 24 h yields the target compound in 60–65%.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Characterization includes:
-
-NMR (400 MHz, DMSO-d₆): δ 7.85–7.40 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂-thiazole), 3.70–3.20 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).
Alternative Synthetic Routes
One-Pot Sequential Alkylation-Oxidation
A streamlined approach combines benzothiazole thione oxidation with in-situ piperazine alkylation. Using H₂O₂ and K₂CO₃ in a polar aprotic solvent (e.g., DMF) reduces steps but lowers yield (50–55%) due to side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the piperazine substitution step, improving yield to 75%. This method reduces reaction time from 24 h to 30 min but requires specialized equipment.
Challenges and Optimization
Regioselectivity in Piperazine Alkylation
Competing N-alkylation at both piperazine nitrogens is mitigated by using mono-Boc-protected piperazine. Deprotection post-alkylation enhances regioselectivity (>90%).
Sulfone Stability Under Basic Conditions
The benzothiazole-1,1-dione sulfone group is sensitive to strong bases. Employing mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) during alkylation prevents decomposition.
Scalability and Industrial Applications
Q & A
Q. Advanced Characterization
- X-ray crystallography : Determines absolute configuration, particularly for chiral centers in the piperazine-thiazole segment .
- DFT calculations : Compare experimental IR/Raman spectra (e.g., B3LYP/cc-pVDZ basis sets) with computed vibrational modes to validate molecular geometry .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions of the benzothiazole core .
What methodologies are recommended for analyzing conflicting bioactivity data across different assays?
Q. Data Contradiction Analysis
- Dose-response normalization : Account for variations in assay sensitivity (e.g., IC₅₀ values in enzyme vs. cell-based assays) by normalizing to internal controls .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition studies .
- Meta-analysis of SAR : Cross-reference bioactivity with substituent electronic profiles (Hammett constants) to identify outliers .
How can computational modeling guide the design of derivatives with improved target selectivity?
Q. Advanced Research Strategy
- Molecular docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to prioritize derivatives with optimized binding poses .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to filter transient interactions .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for piperazine or thiazole modifications .
What strategies address poor aqueous solubility while maintaining target engagement?
Q. Formulation & Modification
- Salt formation : Introduce sulfonate or hydrochloride counterions via pH-controlled crystallization .
- Prodrug design : Attach hydrolyzable groups (e.g., acetyl) to the benzothiazole nitrogen, balancing lipophilicity and solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes and assess stability via dynamic light scattering (DLS) .
How should researchers interpret contradictory structure-activity relationship (SAR) findings?
Q. SAR Conflict Resolution
- 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic fields influencing activity .
- Free-Wilson analysis : Decompose activity contributions of individual substituents (e.g., 2-methylthiazole vs. benzothiazole-dione) .
- Synthetic validation : Prepare isosteric analogs (e.g., replacing thiazole with oxazole) to isolate electronic effects .
What experimental designs effectively evaluate metabolic stability?
Q. Metabolism Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
